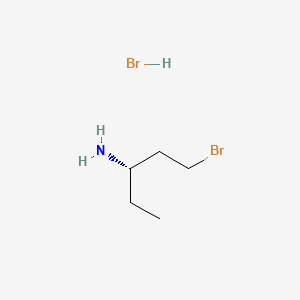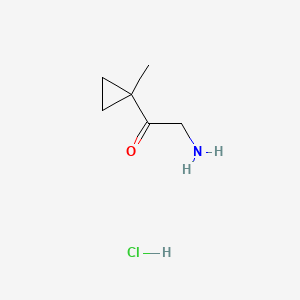
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride (EPSH) is an organic compound that has been increasingly studied in recent years due to its potential applications in scientific research. EPSH is a chiral molecule with a unique stereochemistry that can be used in a variety of ways. It has been used in synthesis, as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. EPSH also has numerous applications in biochemistry and physiology, and can be used to study the effects of drugs on the body.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a range of reactions. It has also been used in the synthesis of peptides and peptide analogs, and as a tool for studying the effects of drugs on the body. This compound has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride is a chiral molecule with a unique stereochemistry that can interact with other molecules in a variety of ways. It can bind to proteins and enzymes in the body, affecting their structure and function. This compound can also interact with receptors on the surface of cells, altering the signaling pathways that control cell behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in memory and learning. In addition, this compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound that can easily be synthesized and purified. It is also relatively easy to handle and store, and can be used in a variety of reactions. However, this compound is a relatively new compound, and its effects on biochemical and physiological processes are still not fully understood.
Zukünftige Richtungen
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride has a wide range of potential applications in scientific research. Future research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further studies could be conducted to develop new drugs based on this compound and its derivatives. Research could also be conducted to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer, inflammation, and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a tool for studying the effects of drugs on the body.
Synthesemethoden
There are several ways to synthesize 1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one hydrochloride. The most common method is the reaction of 4-ethylpiperazine with sulfanylpropionitrile, followed by hydrolysis with hydrochloric acid. This reaction produces a mixture of diastereomers, which can then be separated and purified through chromatography. Other methods include the reaction of 4-ethylpiperazine with sulfanylpropionamide or sulfanylpropionyl chloride, followed by hydrolysis with hydrochloric acid.
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-sulfanylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-2-10-4-6-11(7-5-10)9(12)3-8-13;/h13H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFLOBIDCSEAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCS.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)



![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)



![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)

